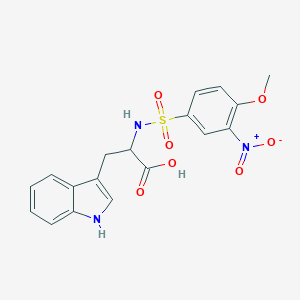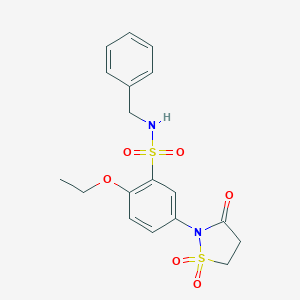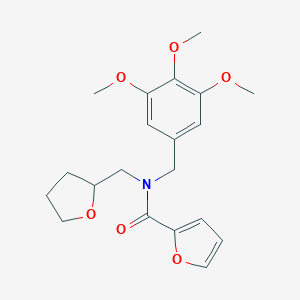![molecular formula C19H13F3N4O2S2 B349619 N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide CAS No. 881942-05-8](/img/structure/B349619.png)
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide: is a complex organic compound that features a thiazole ring, a quinoline ring with a trifluoromethyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Quinoline Derivative Synthesis: The quinoline ring with a trifluoromethyl group can be prepared via Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the thiazole and quinoline derivatives with a benzenesulfonamide moiety. This can be achieved through nucleophilic aromatic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced quinoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to explore the mechanisms of various biochemical processes and to identify potential drug targets.
Industrial Applications: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiazol-2-yl)-4-((6-methylquinolin-4-yl)amino)benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(thiazol-2-yl)-4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide: Contains a chloro group instead of a trifluoromethyl group.
N-(thiazol-2-yl)-4-((6-fluoroquinolin-4-yl)amino)benzenesulfonamide: Features a fluoro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent compared to its analogs.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)12-1-6-16-15(11-12)17(7-8-23-16)25-13-2-4-14(5-3-13)30(27,28)26-18-24-9-10-29-18/h1-11H,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPRQZCSOFKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)

![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)

![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)

![1-(4-Butoxyphenyl)-7-methyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349598.png)



![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
![[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate](/img/structure/B349618.png)
![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)
